molecular formula C68H116N26O15S2 B1261370 L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide CAS No. 132309-52-5

L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide

Cat. No.: B1261370
CAS No.: 132309-52-5
M. Wt: 1602.0 g/mol
InChI Key: HCJNLCHEKMAIHX-WXWPIKAFSA-N
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Description

L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide, also known as this compound, is a useful research compound. Its molecular formula is C68H116N26O15S2 and its molecular weight is 1602.0 g/mol. The purity is usually 95%.
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Biological Activity

L-Cysteinamide, particularly in its complex form as L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide , is an intriguing compound with significant biological activity. This article delves into its structure, synthesis, and the biological effects observed in various studies, particularly focusing on its role as a potent inhibitor of tyrosinase and its implications in skin pigmentation.

Structure and Synthesis

L-Cysteinamide is characterized by a cyclic disulfide bond and a complex arrangement of amino acid residues. The presence of L-cysteine enhances its reactivity due to the thiol group, which is crucial for its biological activity. The synthesis of this compound typically involves several steps starting from L-cysteine or its derivatives. Recent advancements in synthetic methods have focused on improving enantiomeric purity and minimizing racemization during the synthesis process.

Inhibition of Tyrosinase

One of the most notable biological activities of L-cysteinamide is its ability to inhibit tyrosinase (TYR) , an enzyme critical for melanin synthesis. Studies have demonstrated that L-cysteinamide effectively inhibits TYR-mediated dopachrome formation in vitro and reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). This inhibition occurs through a dual mechanism: it prevents the synthesis of dopaquinone and diverts it towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .

Key Findings:

  • Inhibition Mechanism : L-Cysteinamide inhibits TYR activity without affecting mRNA or protein levels of TYR itself, indicating a direct enzymatic inhibition rather than a transcriptional effect .
  • Melanin Content : It has been shown to decrease intracellular melanin levels under various conditions, including basal and stimulated states by alpha-MSH (melanocyte-stimulating hormone) .

Comparative Efficacy

In comparative studies with other thiol compounds (e.g., L-cysteine, N-acetylcysteine), L-cysteinamide exhibited superior efficacy in reducing melanin synthesis. This suggests that its unique structural features contribute significantly to its biological activity .

Case Studies

  • Study on Eumelanin Synthesis :
    • Objective : Evaluate the efficacy of various amino acid derivatives on TYR activity.
    • Results : Only L-cysteinamide inhibited TYR-mediated dopachrome formation effectively among twenty tested compounds, highlighting its potential use in skin lightening formulations .
  • Cell Viability Assessment :
    • Objective : Assess the cytotoxic effects of L-DOPA and protective effects of L-cysteinamide.
    • Results : While L-DOPA was cytotoxic at higher concentrations, L-cysteinamide did not significantly affect cell viability, suggesting a safe profile for potential therapeutic applications .

Data Tables

Compound NameStructure CharacteristicsUnique Features
L-CysteinamideCyclic disulfide with multiple amino acidsPotent TYR inhibitor; reduces melanin synthesis
L-CysteineSimple amino acid with thiol groupPrecursor to cysteine derivatives; less complex
N-AcetylcysteineAcetylated form of cysteineUsed for detoxification; lacks cyclic structure
GlutathioneTripeptide containing cysteineFunctions as an antioxidant; different mechanism

Properties

CAS No.

132309-52-5

Molecular Formula

C68H116N26O15S2

Molecular Weight

1602.0 g/mol

IUPAC Name

(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[(2S)-2-amino-3-cyclohexylpropanoyl]iminoacetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1

InChI Key

HCJNLCHEKMAIHX-WXWPIKAFSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)[C@H](CC2CCCCC2)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N

Synonyms

A 68828
A-68828
A68828

Origin of Product

United States

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